Molecular Weight and Predicted LogP Differentiation: 4-Formyl-3,5-dimethyl vs. 4-Unsubstituted and 4-Formyl-non-methylated Analogs
The target compound (MW 210.23 g/mol, predicted LogP 0.43) occupies a distinct physicochemical space compared to its closest commercial analogs. Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 10199-60-7, MW 182.22 g/mol, predicted LogP 1.4) is 28 Da lighter and 1 log unit more lipophilic due to the absence of the polar formyl group . Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate (CAS 853807-83-7, MW 182.18 g/mol, predicted LogP ~0.0) is also 28 Da lighter but substantially more polar due to the absence of the lipophilic methyl groups . The target compound's intermediate LogP (0.43) and moderate molecular weight position it within lead-like chemical space (MW < 250, LogP 0–3.5), whereas the des-methyl formyl analog falls below the typical LogP preference window for oral bioavailability .
| Evidence Dimension | Molecular weight and predicted LogP (XLogP3) |
|---|---|
| Target Compound Data | MW 210.23 g/mol; predicted LogP 0.43 |
| Comparator Or Baseline | Comparator A (CAS 10199-60-7): MW 182.22 g/mol, XLogP3 1.4; Comparator B (CAS 853807-83-7): MW 182.18 g/mol, predicted LogP ~0.0 |
| Quantified Difference | ΔMW: +28 g/mol vs both comparators; ΔLogP: -0.97 vs Comparator A, +0.43 vs Comparator B |
| Conditions | Predicted values sourced from vendor certificates (Fluorochem) and ChemSpider (XLogP3 for Comparator A) |
Why This Matters
For fragment-based screening libraries, a lead-like MW (<250 Da) and balanced LogP (0.43) make this compound a more suitable starting point than comparators that are either too lipophilic (LogP 1.4) or too polar (LogP ~0.0), directly influencing solubility and permeability profiles in cell-based assays.
